molecular formula C15H25NO4 B1403516 2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate CAS No. 1419101-26-0

2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate

Cat. No. B1403516
M. Wt: 283.36 g/mol
InChI Key: ACDXAJCYOVYXPM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its physical appearance (color, state of matter), odor, and other notable characteristics.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity, and reactivity with other substances.


Scientific Research Applications

Synthesis and Pharmacological Importance

  • Synthesis Process: A significant research focus has been the efficient synthesis of hexahydrocyclopentapyrrolone derivatives, which are important in various pharmacological contexts. For example, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a related compound, was synthesized through a cost-effective and scalable process, highlighting its commercial viability for pharmaceutical applications (Bahekar et al., 2017).

Structural Studies and Applications

  • Structural Analysis: Structural analysis of similar compounds, such as diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, provides insights into the axial chirality and restricted rotation around the bipyrrole bond, which are critical for understanding molecular interactions in various applications (Skowronek & Lightner, 2003).

Chemical Properties and Synthesis Optimization

  • Synthesis Optimization: Research on 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives explores the optimization and limitations of synthesis methods, which are crucial for enhancing the efficiency and selectivity of chemical reactions involving similar compounds (Nishio et al., 2011).

Advanced Material Applications

  • Dye and Pigment Applications: Tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds, closely related to the target molecule, have been studied for their potential as dyes and pigments due to their long-range conjugated systems, highlighting the versatility of these compounds in materials science (Liu, Song, & Yan, 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential applications and areas of future research for the compound.


properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)10-6-11-8-16(9-12(11)7-10)14(18)20-15(2,3)4/h10-12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDXAJCYOVYXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CN(CC2C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117133
Record name Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate

CAS RN

1419101-26-0
Record name Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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